2-{2',6-DIMETHOXY-[1,1'-BIPHENYL]-3-YL}ACETIC ACID
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Overview
Description
(2’,6-Dimethoxybiphenyl-3-yl)acetic acid is an organic compound with a biphenyl structure substituted with methoxy groups at the 2’ and 6’ positions and an acetic acid moiety at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6-Dimethoxybiphenyl-3-yl)acetic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Acetic Acid Substitution: The acetic acid moiety can be introduced via a Friedel-Crafts acylation reaction using acetic anhydride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of (2’,6-Dimethoxybiphenyl-3-yl)acetic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2’,6-Dimethoxybiphenyl-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and molecular oxygen in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Alcohols, amines, or other nucleophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Esters, amides, and other substituted products.
Scientific Research Applications
(2’,6-Dimethoxybiphenyl-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2’,6-Dimethoxybiphenyl-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethylbiphenyl-3-yl)acetic acid: Similar structure with methyl groups instead of methoxy groups.
(2,6-Dimethoxybiphenyl-3-yl)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
Uniqueness
(2’,6-Dimethoxybiphenyl-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications .
Properties
IUPAC Name |
2-[4-methoxy-3-(2-methoxyphenyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-14-6-4-3-5-12(14)13-9-11(10-16(17)18)7-8-15(13)20-2/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFBEVCWFCNFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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